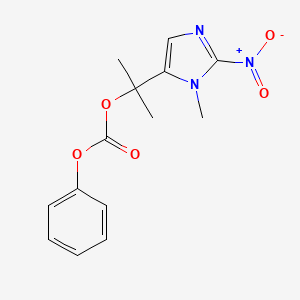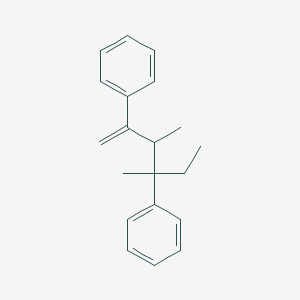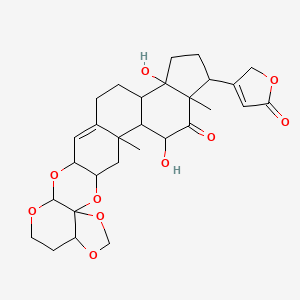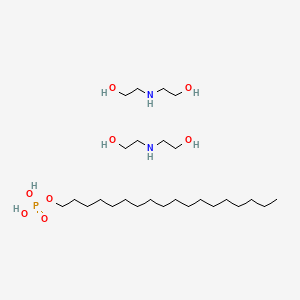![molecular formula C23H16N4Na2O8S2 B14487946 2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt CAS No. 63192-51-8](/img/structure/B14487946.png)
2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used extensively in the textile industry for dyeing fabrics due to its excellent colorfastness and vibrant hue.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt involves several steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid. This is achieved by treating it with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt formed is then coupled with 6-amino-2-naphthalenesulfonic acid in an alkaline medium. This step results in the formation of the azo compound.
Benzoylation: The azo compound is then benzoylated using benzoyl chloride (C6H5COCl) in the presence of a base such as sodium hydroxide (NaOH).
Sulfonation: Finally, the compound undergoes sulfonation with sulfuric acid (H2SO4) to introduce the sulfonic acid groups, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction times to ensure high yield and purity. The process involves continuous monitoring and automation to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group (-N=N-) can be achieved using reducing agents such as sodium dithionite (Na2S2O4), resulting in the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium dithionite (Na2S2O4) is frequently used for reducing the azo group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and pigments.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with biological molecules. The azo group (-N=N-) can form hydrogen bonds and other interactions with proteins and nucleic acids, leading to changes in their structure and function. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-2-naphthalenesulfonic acid: A precursor in the synthesis of the target compound.
4-Aminobenzenesulfonic acid: Another precursor used in the diazotization step.
Direct Red 73: A similar azo dye with comparable applications in the textile industry.
Uniqueness
What sets 2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt apart is its specific combination of functional groups, which confer unique properties such as enhanced solubility, stability, and colorfastness. These attributes make it particularly valuable in applications requiring high-performance dyes.
Propriétés
Numéro CAS |
63192-51-8 |
|---|---|
Formule moléculaire |
C23H16N4Na2O8S2 |
Poids moléculaire |
586.5 g/mol |
Nom IUPAC |
disodium;6-amino-5-[(4-benzamido-2-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H18N4O8S2.2Na/c24-17-8-6-14-10-16(36(30,31)32)12-19(28)21(14)22(17)27-26-18-9-7-15(11-20(18)37(33,34)35)25-23(29)13-4-2-1-3-5-13;;/h1-12,28H,24H2,(H,25,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
Clé InChI |
XEWVXTPHSJWRNN-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


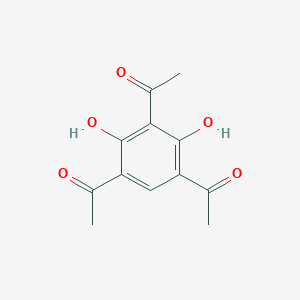
![Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]](/img/structure/B14487868.png)
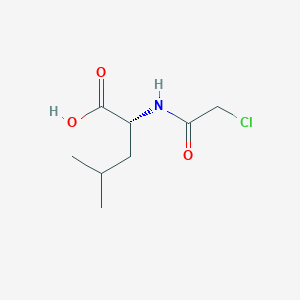
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
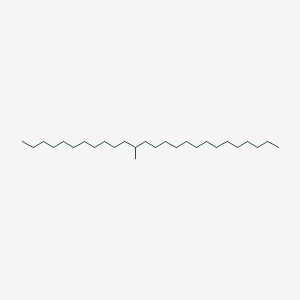
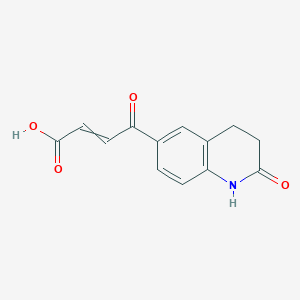
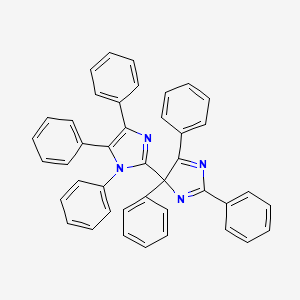
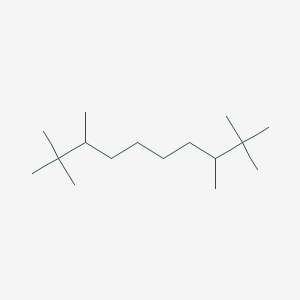
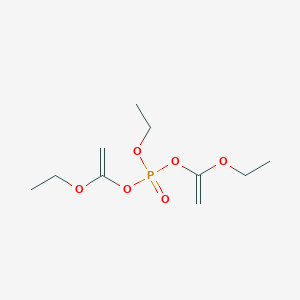
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
